molecular formula C10H10FNO3 B8566297 2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester

2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester

Cat. No.: B8566297
M. Wt: 211.19 g/mol
InChI Key: IOAINMPPSGWGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester is an organic compound that features a pyridine ring substituted with a fluorine atom and an ester functional group

Preparation Methods

The synthesis of 2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-pyridinecarboxylic acid and ethyl acetoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol. The mixture is heated under reflux conditions to facilitate the esterification process.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester involves interactions with specific molecular targets. The fluorine atom and ester group contribute to its reactivity and binding affinity with enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

2-Fluoro-beta-oxo-4-pyridinepropanoicacidethylester can be compared with similar compounds such as:

    Ethyl 3-(4-pyridyl)-3-oxopropionate: Lacks the fluorine substitution, which may affect its reactivity and biological activity.

    Methyl 3-(2-fluoro-4-pyridyl)-3-oxopropionate: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its physical and chemical properties.

    Ethyl 3-(2-chloro-4-pyridyl)-3-oxopropionate:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and ester functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

ethyl 3-(2-fluoropyridin-4-yl)-3-oxopropanoate

InChI

InChI=1S/C10H10FNO3/c1-2-15-10(14)6-8(13)7-3-4-12-9(11)5-7/h3-5H,2,6H2,1H3

InChI Key

IOAINMPPSGWGDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=NC=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-pyridinecarboxylic acid (10 g, 70.9 mmol) in tetrahydrofuran (150 ml) was added 1,1′-carbonylbis-1H-imidazole (12.7 g, 78.0 mmol), and the mixture was heated under reflux for 30 min. The reaction solution was cooled and monoethyl malonate magnesium salt (11.2 g, 39.0 mmol) was added. The mixture was stirred at room temperature for 30 min. 1N Hydrochloric acid (200 ml) was added to the reaction solution, and the mixture was extracted with ethyl acetate (200 ml×2). The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) and recrystallized from hexane to give ethyl 3-(2-fluoro-4-pyridyl)-3-oxopropionate (7.32 g, 49%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

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